Alizapride hydrochloride Alizapride hydrochloride Alizapride Hydrochloride is the hydrochloride salt form of alizapride, a methoxy-2-benzamide derivative and dopamine 2 (D2) receptor antagonist, with antiemetic activity. Upon administration, alizapride binds to and blocks the D2 receptor in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 59338-87-3
VCID: VC21331413
InChI: InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
SMILES: COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Molecular Formula: C16H22ClN5O2
Molecular Weight: 351.8 g/mol

Alizapride hydrochloride

CAS No.: 59338-87-3

Cat. No.: VC21331413

Molecular Formula: C16H22ClN5O2

Molecular Weight: 351.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alizapride hydrochloride - 59338-87-3

CAS No. 59338-87-3
Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
IUPAC Name 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Standard InChI Key BRECEDGYMYXGNF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Canonical SMILES COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
Appearance White to Off-White Solid
Melting Point 206-208 °C

Chemical Identity and Structure

Basic Chemical Properties

Alizapride hydrochloride is the hydrochloride salt form of alizapride, a methoxy-2-benzamide derivative and dopamine 2 (D2) receptor antagonist with antiemetic activity . The compound has a molecular formula of C16H22ClN5O2 and a molecular weight of 351.83 g/mol . It is also known by several trade names including Litican, Plitican, Superan, and Vergentan in clinical practice . The parent compound alizapride (without the hydrochloride salt) has a slightly different molecular formula (C16H21N5O2) and a lower molecular weight of 315.377 g/mol .

The IUPAC chemical name for alizapride hydrochloride is 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride . This complex nomenclature reflects its intricate molecular structure, which is essential to its pharmacological activity. The compound can be uniquely identified by its CAS number 59338-87-3 and PubChem CID 135497066 .

Structural Characteristics

The molecular structure of alizapride hydrochloride features several notable elements that contribute to its physiochemical and pharmacological properties. The compound contains a benzotriazole core with a methoxy group substitution and a carboxamide side chain that links to a pyrrolidine ring with an allyl substituent . This specific arrangement contributes to the compound's binding affinity for dopamine receptors.

From a structural analysis perspective, alizapride hydrochloride possesses 24 heavy atoms, 6 rotatable bonds, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . These features contribute to its molecular complexity (rated at 433) and its ability to interact with biological targets . The N-allyl moiety is particularly significant as it represents a potential site for metabolic reactions, including N-deallylation and epoxidation .

Structurally, alizapride is related to metoclopramide and other benzamides that also function as dopamine antagonists, though its unique molecular configuration contributes to its specific pharmacological profile .

Physical Properties

Alizapride hydrochloride presents as a solid powder at room temperature with distinct physical characteristics relevant to its pharmaceutical formulation . Its melting point ranges from 206-208°C, while its calculated boiling point is approximately 580.3°C at 760 mmHg . The compound has a calculated density of 1.224 g/cm³ and a logP value of 2.477, indicating moderate lipophilicity .

The solubility profile of alizapride hydrochloride is particularly important for pharmaceutical applications. Experimental data reveals variable solubility across different solvents as shown in Table 1.

Table 1: Solubility Profile of Alizapride Hydrochloride

SolventSolubility
Water70 mg/mL (198.95 mM)
DMSO42 mg/mL (119.37 mM)
DMF5 mg/mL
PBS (pH 7.2)10 mg/mL
EthanolInsoluble

This solubility profile indicates that alizapride hydrochloride is highly soluble in aqueous environments, which facilitates its formulation for parenteral administration .

Pharmacological Profile

Mechanism of Action

Alizapride hydrochloride exerts its therapeutic effects primarily through antagonism of dopamine receptors, specifically the dopamine 2 (D2) receptor subtype . Upon administration, alizapride binds to and blocks the D2 receptors located in the chemoreceptive trigger zone (CTZ) of the medulla oblongata in the brain, effectively preventing the sensation of nausea and the vomiting reflex . This mechanism of action is fundamental to its clinical utility as an antiemetic agent.

In addition to its antiemetic properties, alizapride hydrochloride demonstrates prokinetic effects, which enhance gastrointestinal motility . This dual action profile makes it particularly valuable in clinical settings where both antiemetic and prokinetic properties are desirable. The prokinetic effect likely results from dopamine antagonism in the gastrointestinal tract, where blocking inhibitory D2 receptors on gastrointestinal smooth muscle promotes gastric emptying and intestinal transit .

Pharmacokinetics

The pharmacokinetic profile of alizapride hydrochloride provides important insights into its behavior in the body after administration. While comprehensive pharmacokinetic data is limited in the available search results, several key parameters have been established.

Alizapride has a reported elimination half-life of approximately 3 hours, indicating relatively rapid clearance from the body . This relatively short half-life influences dosing regimens in clinical practice, potentially necessitating multiple daily doses to maintain therapeutic concentrations.

Pharmacodynamics

The pharmacodynamic effects of alizapride hydrochloride stem from its selective antagonism of dopamine D2 receptors in various tissues, particularly in the chemoreceptive trigger zone of the medulla oblongata . This antagonism effectively blocks the action of dopamine at these receptors, preventing the initiation of the emetic reflex pathway that leads to nausea and vomiting .

The compound's pharmacodynamic effects are directly related to its antiemetic and prokinetic properties, making it useful in various clinical scenarios where these properties are therapeutically desirable .

Therapeutic Applications

Clinical Uses

Alizapride hydrochloride is primarily used in the treatment of nausea and vomiting, including postoperative nausea and vomiting (PONV) . Its effectiveness in managing these conditions stems from its mechanism as a dopamine receptor antagonist, blocking the D2 receptors in the chemoreceptive trigger zone that play a crucial role in the emetic reflex .

The clinical versatility of alizapride hydrochloride is enhanced by its multiple available routes of administration. The compound can be administered orally, intramuscularly (IM), or intravenously (IV), allowing healthcare providers to select the most appropriate route based on the clinical situation and patient needs . This flexibility is particularly valuable in managing acute nausea and vomiting in various clinical settings.

Combination Therapy Studies

Research has explored the potential benefits of combining alizapride hydrochloride with other therapeutic agents. A notable study investigated the stability of alizapride (50 mg) when combined with tramadol hydrochloride (100 mg) in 5% dextrose solution . This combination remained stable for up to 32 days when stored at 5±3°C, with no observable color changes or precipitation in the solutions .

Throughout the study period, the lower confidence limit of the estimated regression line of the concentration-time profile remained above 90% of the initial concentration, meeting the stability criteria recommended by the Food and Drug Administration (FDA) . Additionally, no significant changes in pH were noted during storage .

These findings have important implications for clinical practice, particularly for Centralized Intravenous Additive Services (CIVAS). The demonstrated stability allows for advance preparation of alizapride-containing infusions, which can improve both safety and management in healthcare settings . Such combinations might be particularly relevant in postoperative care or palliative medicine, where both analgesia and antiemesis are frequently required.

Formulation and Stability

Pharmaceutical Formulations

The pharmaceutical formulation of alizapride hydrochloride is influenced by its physicochemical properties, particularly its solubility profile. With high solubility in water (70 mg/mL) and DMSO (42 mg/mL), and moderate solubility in DMF (5 mg/mL) and PBS at pH 7.2 (10 mg/mL), the compound is amenable to various pharmaceutical preparations, especially aqueous solutions for parenteral administration .

For research applications and pharmaceutical development, precise stock solution preparation is essential. Based on the molecular weight of 351.83 g/mol, specific volumes of solvent are required to prepare solutions of defined molarity . For example, to prepare a 1 mM solution, 2.8423 mL of solvent would be needed for 1 mg of alizapride hydrochloride .

Table 2: Stock Solution Preparation Guidelines for Alizapride Hydrochloride

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.8423 mL14.2114 mL28.4228 mL
5 mM0.5685 mL2.8423 mL5.6846 mL
10 mM0.2842 mL1.4211 mL2.8423 mL

Stability Characteristics

For solutions, storage recommendations vary depending on the temperature and solvent. When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month . To enhance solubility during preparation, it is recommended to heat the compound to 37°C and then use ultrasonic agitation .

The stability study of alizapride in combination with tramadol hydrochloride provides valuable information for clinical applications. The preparations, stored at 5±3°C, remained stable for approximately 32 days with drug concentrations consistently above 90% of initial values . This extended stability profile enables advance preparation of infusions, improving efficiency and safety in clinical settings .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator